molecular formula C18H16N2O5 B5541200 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B5541200
M. Wt: 340.3 g/mol
InChI Key: QFEIFPGWZONHEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves complex chemical reactions aiming to introduce specific functional groups that contribute to the compound's activity. For instance, research has explored the synthesis of compounds with benzodioxin and benzoxazin moieties, focusing on their potential as inotropic agents or for herbicidal activity. These processes often employ reactants like substituted methylpiperazin, bromoacetyl bromide, or chlorobenzenesulfonyl chloride in alkaline or acidic conditions to achieve the desired structural features (Liu et al., 2009); (Ming-zhi, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Studies often employ spectroscopic methods (e.g., IR, 1H NMR, LC/MS) to confirm the structures of synthesized compounds. The presence of benzodioxin and benzoxazin rings in the molecule indicates a complex structure that may contribute to specific biological interactions (Abbasi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving these compounds typically explore their reactivity under various conditions, aiming to elucidate their potential for further chemical modifications or to enhance their biological activity. For example, the introduction of sulfonamide or acetamide groups to the benzodioxin core has been investigated for enhancing anti-diabetic or antibacterial activity (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their practical application. Although specific details on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide are not provided, related research indicates that modifications in the molecular structure can significantly affect these properties, impacting both the synthesis process and the compound's biological efficacy (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are critical for understanding the compound's behavior in biological systems or as part of chemical syntheses. Studies on related compounds have explored their inhibitory activities against enzymes like α-glucosidase, highlighting the role of specific functional groups in mediating these effects (Abbasi et al., 2019).

Scientific Research Applications

Microbial Transformation in Agriculture

Allelochemicals in Crop Protection

Compounds like benzoxazolinone and benzoxazinone derivatives, including acetamide-based molecules, have been identified as allelochemicals present in agricultural crops such as wheat, rye, and maize. These compounds undergo microbial transformation in the soil, leading to the formation of various products, including acetamides. Understanding these transformation processes is crucial for exploiting the allelopathic properties of crops to suppress weeds and soil-borne diseases, enhancing agricultural productivity without relying on synthetic pesticides (Fomsgaard, Mortensen, & Carlsen, 2004).

Pharmacological Research

Monoamine Oxidase Inhibitors

Some benzoxazin-4-yl acetamide derivatives have been studied for their potential as reversible monoamine oxidase inhibitors. These compounds, due to their molecular structure, exhibit potential for the development of new therapeutic agents targeting neurological disorders. Research into their structural properties and interactions can lead to the creation of novel drugs with improved efficacy and safety profiles (Wouters, Evrard, & Durant, 1994).

Organic Chemistry and Synthetic Methods

Regioselective Dibromohydration

The synthesis of N-(2-alkynylaryl)acetamide derivatives, including dibromohydration reactions, has been explored for creating compounds with potential applications in organic synthesis and medicinal chemistry. These methods allow for the construction of complex molecules that can serve as intermediates in the synthesis of pharmacologically active compounds or in the study of chemical reactivity and mechanisms (Qiu, Li, Ma, & Zhou, 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-12-5-6-15-16(9-12)24-8-7-23-15)10-20-13-3-1-2-4-14(13)25-11-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEIFPGWZONHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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